5-(4-methoxyphenyl)Oxazole

Vue d'ensemble

Description

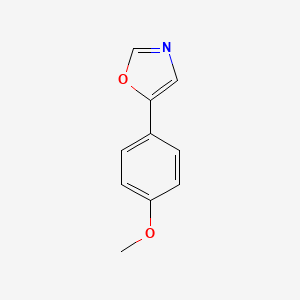

5-(4-Methoxyphenyl)Oxazole is a heterocyclic organic compound that features an oxazole ring substituted with a 4-methoxyphenyl group at the 5-position Oxazole is a five-membered ring containing one oxygen and one nitrogen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenyl)Oxazole can be achieved through several methods. One common approach is the van Leusen oxazole synthesis, which involves the reaction of tosylmethylisocyanides (TosMICs) with aldehydes or imines. This method is known for its efficiency and high yield .

Another method involves the cyclization of α,β-acetylenic oximes catalyzed by gold (III) or iodine (III). This approach is advantageous due to its regioselectivity and the ability to produce oxazole derivatives with various substituents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the van Leusen reaction due to its scalability and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Base-Catalyzed Cyclization

The most efficient synthesis involves a two-step protocol using p-anisaldehyde and TosMIC (toluenesulfonylmethyl isocyanide):

Reagents :

-

p-Anisaldehyde (1.22 mL, 10.0 mmol)

-

TosMIC (1.08 g, 5.50 mmol)

-

K₂CO₃ (1.52 g, 11.0 mmol) in MeOH

Conditions :

-

Stirred at 80°C for 1.5 hours

-

Purified via flash chromatography (3:1 hexanes/EtOAc)

Yield : 99% (955 mg pale yellow solid)

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₉NO₂ |

| Molecular Weight | 175.18 g/mol |

| CAS Number | 1011-51-4 |

Copper-Catalyzed Functionalization

2-Phenyl-4,5-substituted oxazoles can be synthesized via copper-catalyzed intramolecular cyclization of β-(methylthio)enamides. This method introduces diverse functionalities at the 4-position:

-

Alkoxides → 4-alkoxycarbonyl derivatives

-

Amines → 4-carboxamides

-

Grignard Reagents → 4-acyl derivatives

Example :

Reaction with aryl Grignard reagents yields 4-acyloxazoles with yields >70% under mild conditions .

Anticancer Derivatives

Structural analogs of this compound exhibit potent biological effects:

-

PC-046 : A diaryl oxazole derivative inhibits protein kinases (IC₅₀ < 1 μM) and reduces tumor growth by 80% in vivo .

Structure-Activity Relationship (SAR) :

| Substituent Position | Activity Trend |

|---|---|

| 4-Methoxy on phenyl | Enhances kinase inhibition |

| Electron-donor groups | Increases cytotoxicity |

Comparative Analysis of Synthetic Methods

| Method | Catalyst | Yield (%) | Key Advantage |

|---|---|---|---|

| Base-Catalyzed | K₂CO₃ | 99 | High yield, no transition metals |

| Copper-Catalyzed | Cu(I) | 71–86 | Broad substrate scope |

| Van Leusen | None | 65–77 | Retains stereochemistry |

Cyclization Pathways

-

Silver Carbonate-Induced : Forms 5-(methylthio)-4-substituted oxazoles via 5-endo cyclization .

-

Microwave-Assisted : Reduces reaction time from hours to minutes (e.g., DMF-mediated synthesis at 80°C) .

Stability and Reactivity

Applications De Recherche Scientifique

5-(4-Methoxyphenyl)Oxazole has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 5-(4-methoxyphenyl)Oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form non-covalent interactions, including hydrogen bonding and π-π stacking, with these targets, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Methoxy-5-chlorobenzo[d]oxazole

- 2-Ethoxybenzo[d]oxazole

- 2-Ethoxy-5-chlorobenzo[d]oxazole

- 2-Methoxybenzo[d]oxazole

Comparison

5-(4-Methoxyphenyl)Oxazole is unique due to the presence of the 4-methoxyphenyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and a broader range of biological activities. The substitution pattern in the oxazole ring plays a crucial role in determining its reactivity and interaction with biological targets .

Activité Biologique

5-(4-Methoxyphenyl)oxazole, also referred to as MPO, is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Overview of this compound

This compound features a five-membered oxazole ring substituted with a 4-methoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it an interesting candidate for various therapeutic applications. The compound has been studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

The biological activity of MPO is primarily attributed to its interaction with specific molecular targets:

- Target Organisms : The primary target identified for MPO is the nematode Caenorhabditis elegans, where it acts as an inhibitor of hatching and growth. This suggests that MPO interferes with essential developmental or metabolic pathways in nematodes .

- Biochemical Pathways : The compound likely disrupts key biochemical pathways that are crucial for the survival and reproduction of these organisms, although the precise mechanisms remain to be fully elucidated.

Antimicrobial Properties

MPO has demonstrated significant antimicrobial activity against various bacterial and fungal strains. Its effectiveness as an antimicrobial agent positions it as a potential candidate for treating infections caused by resistant pathogens .

Anticancer Activity

Recent studies have explored the antiproliferative effects of MPO derivatives against human tumor cell lines. A comparative study indicated that certain derivatives exhibited enhanced activity against cancer cells compared to standard reference compounds:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| MPO | A549 | 10 |

| Derivative 4g | A549 | 2 |

| Derivative 4i | HT-29 | 5 |

These findings suggest that modifications to the MPO structure can significantly enhance its anticancer properties. Notably, derivatives with electron-withdrawing groups showed increased potency .

Anti-inflammatory Effects

MPO has been investigated for its anti-inflammatory properties, particularly in the context of inhibiting cyclooxygenase enzymes (COX). Such activity could provide therapeutic benefits in inflammatory diseases .

Case Studies and Research Findings

- Study on Antiproliferative Activity : A synthesis and evaluation study of various MPO derivatives revealed that structural modifications could lead to significant differences in antiproliferative activity across different cancer cell lines. For instance, derivative 4g showed a marked increase in activity against A549 cells compared to its parent compound .

- Toxicity Assessment : In vitro studies on normal human cells indicated that several active MPO derivatives had IC50 values greater than 10 µM in peripheral blood lymphocytes, suggesting low toxicity in non-tumoral cells and a favorable therapeutic index .

- Isolation from Natural Sources : Interestingly, MPO was initially isolated from fungal culture broth, indicating its potential as a natural product with significant biological activity. This underscores the importance of exploring natural sources for novel therapeutic agents .

Propriétés

IUPAC Name |

5-(4-methoxyphenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-12-9-4-2-8(3-5-9)10-6-11-7-13-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWTDBJIWQKDBSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390882 | |

| Record name | 5-(4-methoxyphenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1011-51-4 | |

| Record name | 5-(4-methoxyphenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.